

Core Physicochemical Properties of Bromo-Substituted Indoles

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Compound of Interest

Compound Name: *5-Bromo-3-cyanoindole*

Cat. No.: *B1352206*

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The position of the bromine atom on the indole scaffold significantly influences its electronic and steric properties, thereby affecting its acidity (pKa), lipophilicity (logP), solubility, and melting point. These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

Data Presentation: Key Physicochemical Parameters

The following tables summarize available quantitative data for various bromo-substituted indoles. Note that some values are predicted via computational models and should be confirmed experimentally.

Table 1: Physicochemical Properties of Monobromo-Indoles

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)	logP
3-Bromoindole	C ₈ H ₆ BrN	196.04	65-66 (decomposes)[1]	-	-
4-Bromoindole	C ₈ H ₆ BrN	196.04	17[2][3]	16.07 ± 0.30[3]	2.91[2]
5-Bromoindole	C ₈ H ₆ BrN	196.04	90-92[4][5]	16.04 ± 0.30[5][6]	-
6-Bromoindole	C ₈ H ₆ BrN	196.04	92-96	-	-
7-Bromoindole	C ₈ H ₆ BrN	196.04	41-44	-	-

Table 2: Physicochemical Properties of Selected Bromo-Indole Derivatives

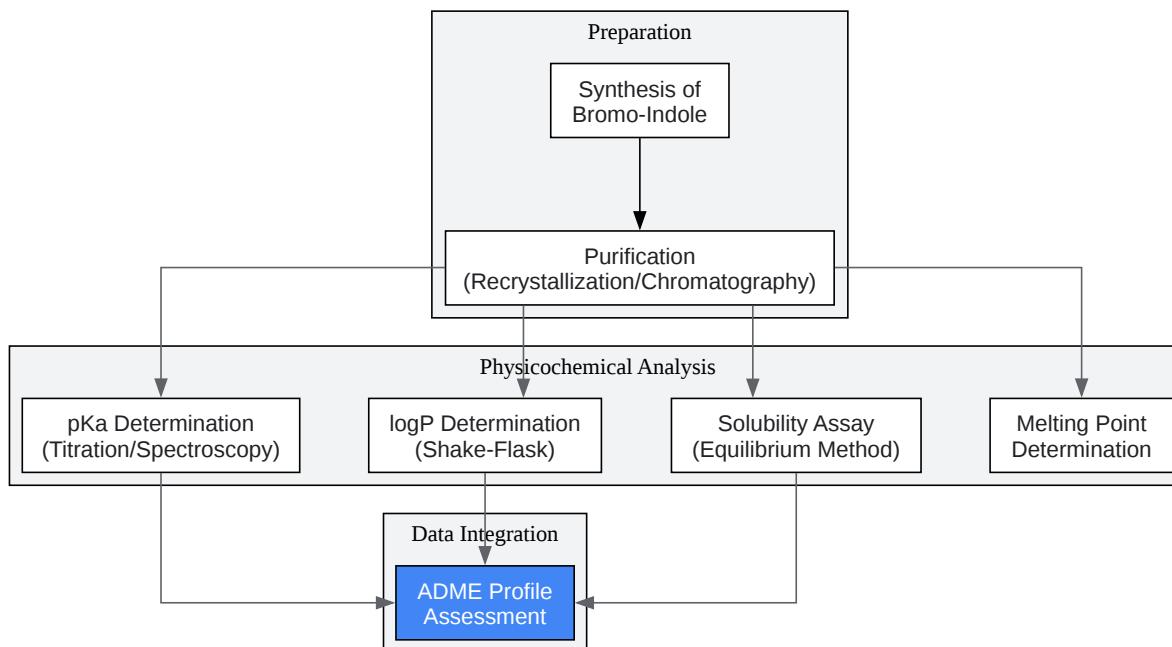
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)	Aqueous Solubility
5-Bromo-1H-indole-2-carboxylic acid	C ₉ H ₆ BrNO ₂	240.05	287-288[7]	-	Soluble in DMSO, DMF[7]
5-Bromoindole-3-carboxaldehyde	C ₉ H ₆ BrNO	224.05	204-207[8]	14.54 ± 0.30[8]	-
5-Bromoindole	C ₈ H ₆ BrN	196.04	90-92[4][5]	16.04 ± 0.30[5][6]	126 mg/L (calculated)[5][6]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is paramount. The following sections detail standardized protocols for determining the key physicochemical properties of bromo-substituted indoles.

Workflow for Physicochemical Characterization

The general workflow for characterizing a novel bromo-indole derivative involves synthesis, purification, and a series of analytical tests to determine its fundamental properties.



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Physicochemical characterization workflow for bromo-indoles.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. The potentiometric titration method is a reliable and common technique for its determination.[\[9\]](#)[\[10\]](#)

Methodology:

- **Instrument Calibration:** Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[\[9\]](#)
- **Sample Preparation:** Prepare a ~1 mM solution of the bromo-indole compound.[\[9\]](#) The solvent system may need to be adjusted based on the compound's solubility (e.g., using a co-solvent like methanol or DMSO and extrapolating to 0% organic solvent).
- **Titrant Preparation:** Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[\[9\]](#)
- **Ionic Strength Adjustment:** Maintain a constant ionic strength throughout the experiment, typically using a 0.15 M potassium chloride (KCl) solution.[\[9\]](#)
- **Titration Procedure:**
 - Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[\[9\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - If the compound is acidic, titrate with the NaOH solution. If it is basic, titrate with the HCl solution.
 - Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.[\[9\]](#) A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[\[9\]](#)

- Data Analysis: Plot the pH reading against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[10] For a weak acid, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11]

Protocol 2: Determination of logP by the Shake-Flask Method

LogP, the partition coefficient between n-octanol and water, is the industry standard for measuring a compound's lipophilicity, a key factor in membrane permeability and drug-likeness. [12][13] The shake-flask method is considered the "gold standard" for its accuracy.[12]

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4) and separately, pre-saturate the water/buffer with n-octanol. This is critical for accurate results.[14]
- Sample Preparation: Prepare a stock solution of the bromo-indole compound, typically in a solvent like DMSO.[15]
- Partitioning:
 - Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase.[15]
 - Seal the vessel and agitate it (e.g., on a rotator) for a sufficient period (e.g., 1-24 hours) to allow equilibrium to be reached. The temperature should be kept constant.
- Phase Separation: Separate the two phases. This is often achieved by centrifugation to ensure a clean separation.[7]
- Concentration Analysis: Accurately determine the concentration of the bromo-indole in each phase using a suitable analytical method, such as HPLC-UV.[14][16]
- Calculation: Calculate the logP using the following formula:

- $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$ [13]

Protocol 3: Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is a classical and reliable technique.[7]

Methodology:

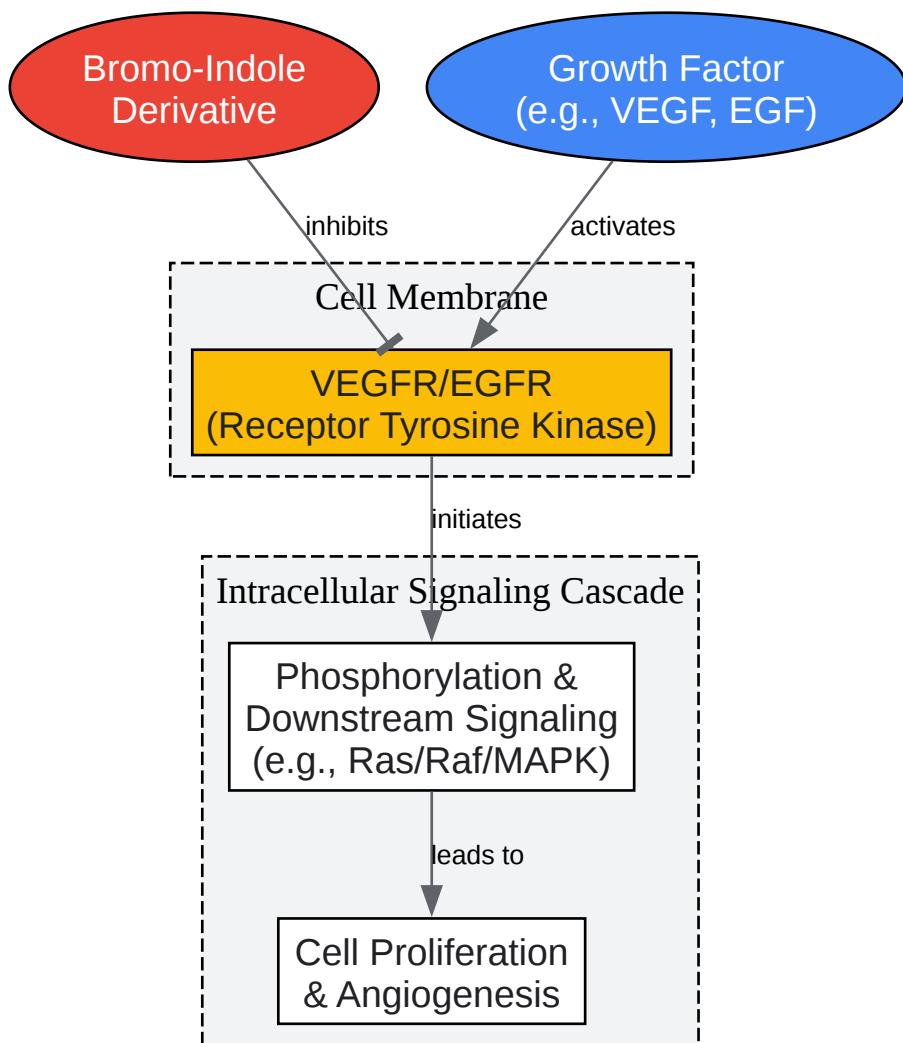
- Solution Preparation: Add an excess amount of the solid bromo-indole compound to a known volume of the aqueous solvent (e.g., water or a specific pH buffer) in a sealed container.[7] This ensures a saturated solution is formed.
- Equilibration: Agitate the suspension in a constant temperature bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]
- Phase Separation: Separate the saturated solution from the excess solid. This can be done by allowing the solid to settle, followed by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).[7]
- Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
- Calculation: Express the solubility in units such as mg/L, µg/mL, or mol/L.[7]

Role in Drug Development and Relevant Signaling Pathways

Bromo-substituted indoles are privileged scaffolds in medicinal chemistry, serving as building blocks for compounds targeting a range of diseases. Their utility often stems from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein kinases involved in cancer and inflammation.[17][18][19]

Many bromo-indole derivatives have been investigated as inhibitors of tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor

(EGFR), which are crucial for tumor angiogenesis and proliferation.[18][20]

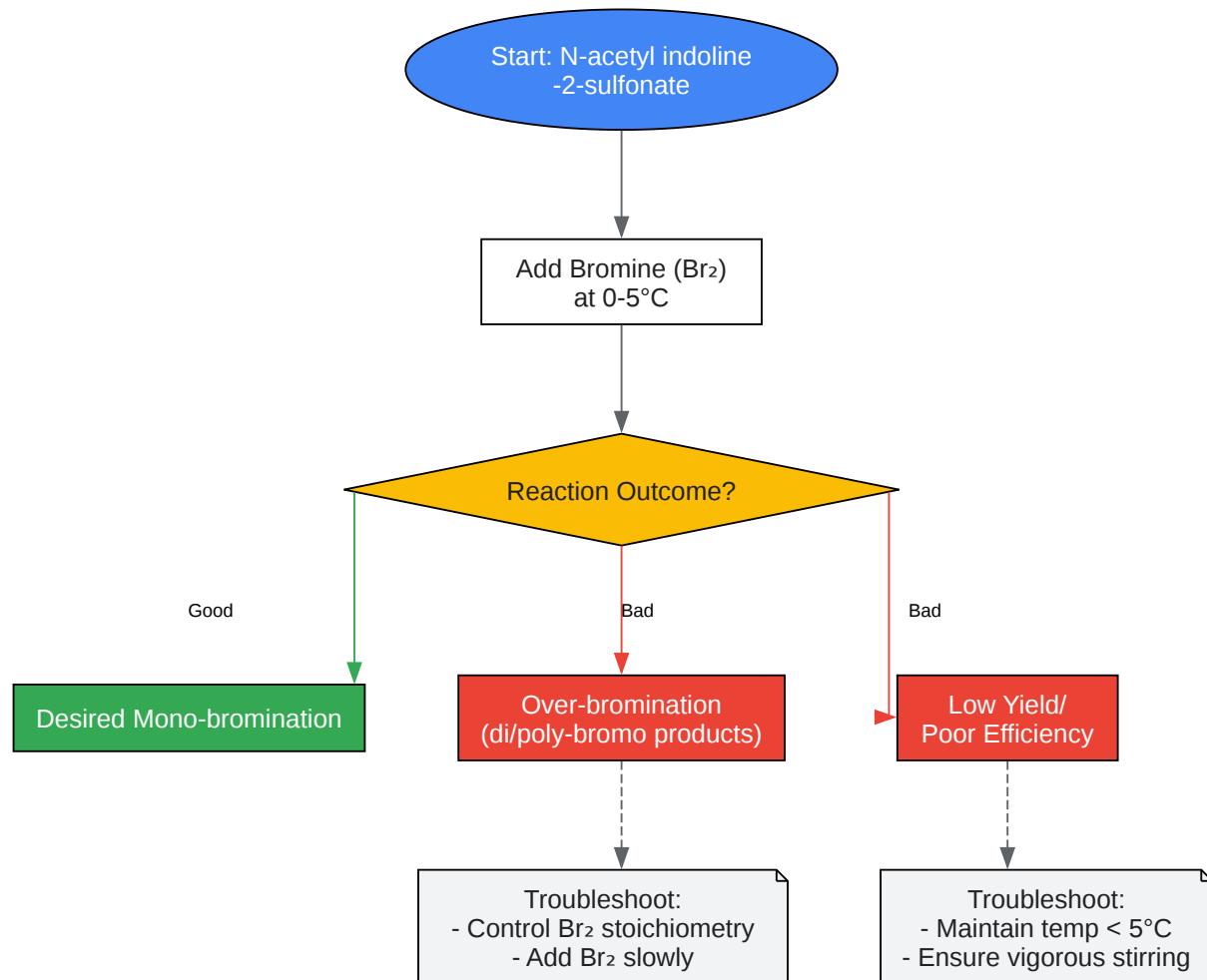


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Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Synthesis and Troubleshooting Logic

The synthesis of specific isomers, such as 5-bromoindole, often requires a multi-step process involving protection, bromination, and deprotection to achieve the desired regioselectivity.[21] Direct bromination of indole is typically not selective and favors substitution at the C3 position. [21]



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Troubleshooting logic for selective 5-bromoindole synthesis.

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